

Application Notes and Protocols for C6 Ceramide Treatment in Cell Culture

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Compound of Interest

Compound Name: *N-Hexanoyl-L-erythro-sphingosine*

Cat. No.: B3026378

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Audience: Researchers, scientists, and drug development professionals.

Introduction: N-hexanoyl-D-erythro-sphingosine, commonly known as C6 ceramide, is a synthetic, cell-permeable short-chain ceramide. It serves as a valuable tool in cell biology research to investigate the diverse roles of ceramides as signaling molecules. Ceramides are implicated in a variety of cellular processes, most notably the induction of apoptosis, cell cycle arrest, and senescence.[1] Due to its ability to readily cross cell membranes, exogenous C6 ceramide can be used to mimic the effects of endogenous ceramide generation in response to cellular stress, such as DNA damage, oxidative stress, or cytokine stimulation.[1] These application notes provide a comprehensive protocol for the use of C6 ceramide in cell culture, including stock solution preparation, treatment procedures, and methods for assessing its biological effects.

Quantitative Data Summary

The effective concentration and treatment duration of C6 ceramide can vary significantly depending on the cell line and the biological endpoint being investigated. The following tables summarize typical experimental parameters reported in the literature.

Table 1: C6 Ceramide Concentration and Treatment Duration for Apoptosis Induction

Cell Line	Concentration Range (μM)	Treatment Duration	Observed Effect
Human Astrocytoma (HTB12)	Not specified, but effective	Not specified	Induction of p53-dependent apoptosis. [2]
C6 Rat Glioma	25 - 100 μM	24 - 48 hours	Dose- and time-dependent increase in cytotoxicity and apoptosis.[3]
K562 (Chronic Myeloid Leukemia)	25 μM	24, 48, 72 hours	Increased apoptosis (sub-G1 phase).[4]
MyLa, HuT78 (Cutaneous T Cell Lymphoma)	25 - 100 μM	6, 16, 24 hours	Dose- and time-dependent decrease in cell viability.[5][6]
Multiple Cancer Cell Lines	Varies	Varies	Sensitizes cells to Doxorubicin-induced apoptosis.[7]
KG-1 (Leukemia)	10 μM	72 hours	In combination with tamoxifen, enhanced cytotoxicity.[8]

Table 2: General Properties of C6 Ceramide

Property	Value	Source
Molecular Formula	C ₂₄ H ₄₇ NO ₃	[9]
Molecular Weight	397.63 g/mol	[9]
Appearance	Crystalline solid	[10]
Storage (Powder)	-20°C for up to 3 years	[9]
Storage (In Solvent)	-80°C for up to 6 months	[9]

Experimental Protocols

Preparation of C6 Ceramide Stock Solution

Materials:

- C6 Ceramide powder (Cat. No. HY-19542 or equivalent)[9]
- Dimethyl sulfoxide (DMSO), sterile
- Ethanol, sterile[10]
- Sterile microcentrifuge tubes

Protocol:

- Solvent Selection: C6 ceramide is readily soluble in DMSO (≥ 100 mg/mL) and ethanol (~ 20 mg/mL).[9][10] DMSO is a common choice for preparing high-concentration stock solutions.
- Stock Solution Preparation (e.g., 10 mM in DMSO):
 - Aseptically weigh out the desired amount of C6 ceramide powder. For example, to prepare 1 mL of a 10 mM stock solution, use approximately 3.98 mg of C6 ceramide (MW = 397.63).
 - Add the appropriate volume of sterile DMSO to the powder in a sterile microcentrifuge tube.
 - Vortex thoroughly until the powder is completely dissolved.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[9]

Cell Culture Treatment Protocol

Materials:

- Cultured cells of interest

- Complete cell culture medium
- C6 ceramide stock solution (from Protocol 1)
- Phosphate-buffered saline (PBS), sterile

Protocol:

- Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
- Preparation of Working Solution:
 - Thaw an aliquot of the C6 ceramide stock solution at room temperature.
 - Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to mix the working solution thoroughly immediately after adding the stock solution to prevent precipitation.
 - Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.
- Cell Treatment:
 - Remove the existing medium from the cultured cells.
 - Add the prepared C6 ceramide working solution to the cells.
 - Incubate the cells for the desired duration (e.g., 6, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

Materials:

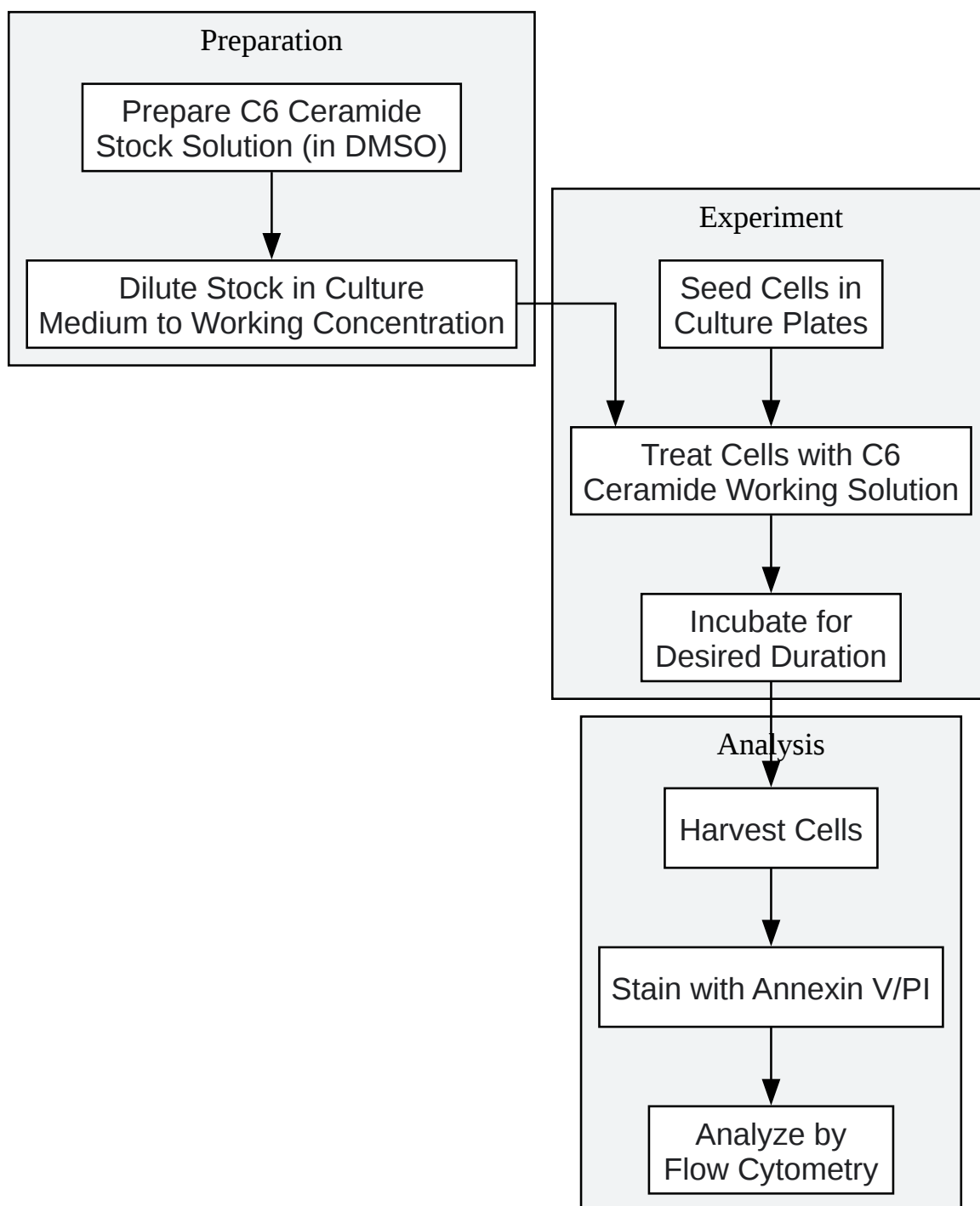
- Treated and control cells
- Annexin V-FITC Apoptosis Detection Kit (or equivalent)
- Flow cytometer

Protocol:

- Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
- Washing: Wash the cells with cold PBS.
- Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Annexin V-negative / PI-negative: Live cells
 - Annexin V-positive / PI-negative: Early apoptotic cells
 - Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Visualizations

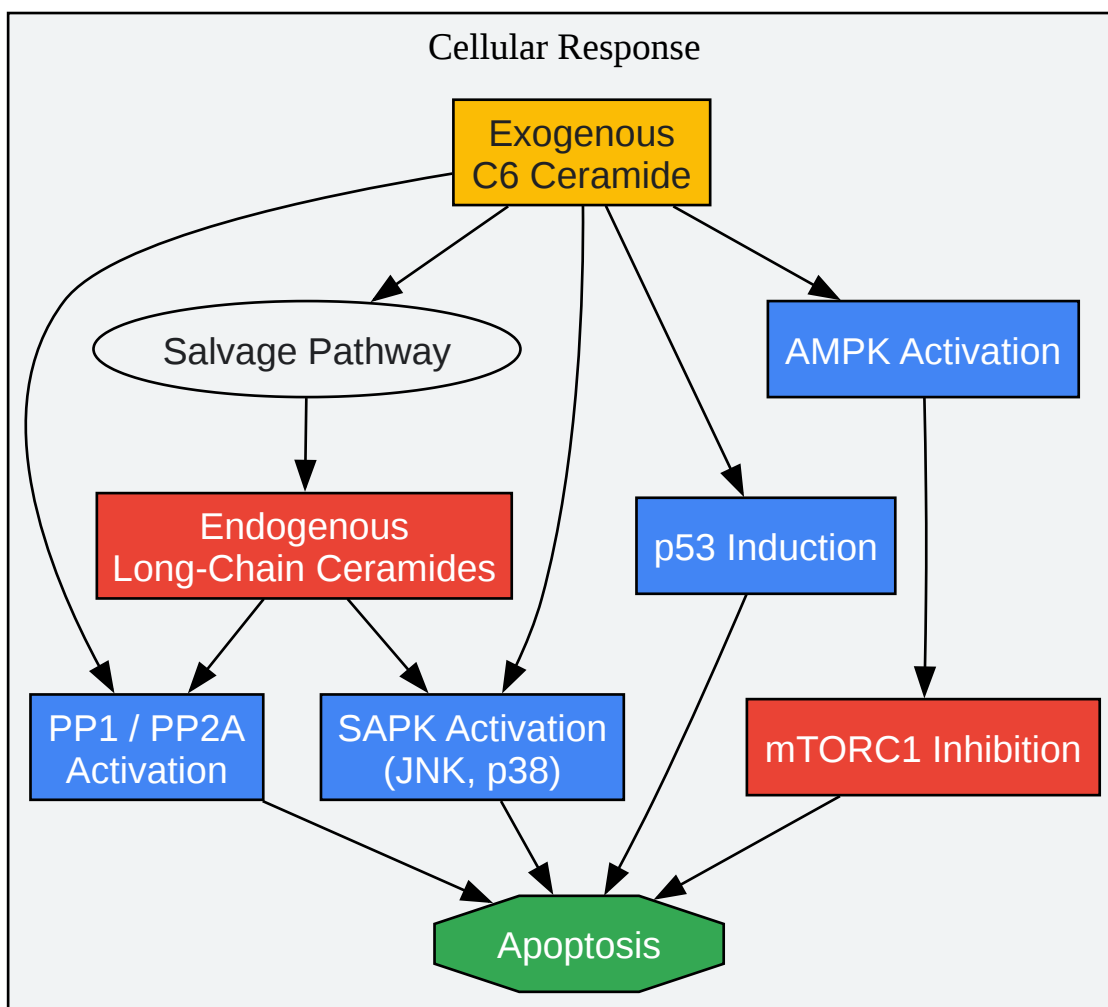
Experimental Workflow



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Caption: Workflow for C6 ceramide treatment and apoptosis analysis.

C6 Ceramide Signaling Pathway



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Caption: Simplified signaling pathways activated by C6 ceramide.

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